molecular formula C30H44O5 B10825330 Poricoic acid B

Poricoic acid B

Cat. No.: B10825330
M. Wt: 484.7 g/mol
InChI Key: NXAZWYWJZDFISF-KXGBKNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Poricoic acid B can be extracted from the epidermis of Poria cocos using high-speed countercurrent chromatography (HSCCC). The process involves using a two-phase solvent system composed of hexane, ethyl acetate, methanol, and water (3:6:4:2, V/V). The total triterpenoids are first extracted with an n-butanol/water solvent system. The HSCCC separation is conducted under clockwise rotation at a speed of 800 r/min and a flow rate of 3 mL/min. The collected fractions are then analyzed for purity using high-performance liquid chromatography (HPLC), and the pure fractions are identified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

Poricoic acid B undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Poricoic acid B is structurally similar to other triterpenoid compounds such as poricoic acid A and poricoic acid C. it exhibits unique biological activities that distinguish it from these compounds:

These similarities and differences highlight the unique potential of this compound in various scientific and medical applications.

Properties

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid

InChI

InChI=1S/C30H44O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,12-13,20-21,24,26,31H,3,8,10-11,14-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20-,21+,24-,26+,28+,29-,30+/m1/s1

InChI Key

NXAZWYWJZDFISF-KXGBKNTBSA-N

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C

Origin of Product

United States

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